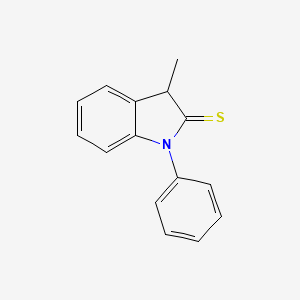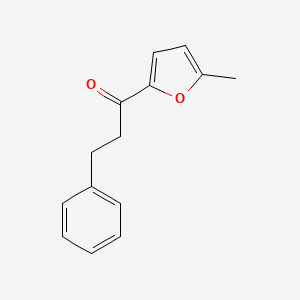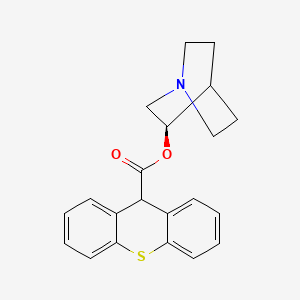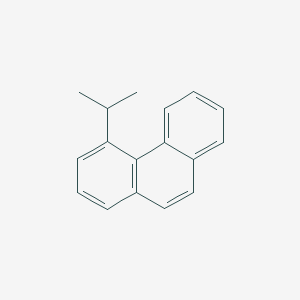
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is an organic compound known for its unique chemical structure and properties This compound features a benzodioxine ring substituted with a dibromoethenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with a dibromoethene compound. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere, often using argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen-containing groups.
Applications De Recherche Scientifique
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dibromoethenyl)aniline: Shares the dibromoethenyl group but differs in the core structure.
4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-: Similar core structure with slight variations in substituents.
Uniqueness
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxine ring with a dibromoethenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
113731-27-4 |
|---|---|
Formule moléculaire |
C12H12Br2O2 |
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
5-(2,2-dibromoethenyl)-2,2-dimethyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C12H12Br2O2/c1-12(2)15-7-9-8(6-11(13)14)4-3-5-10(9)16-12/h3-6H,7H2,1-2H3 |
Clé InChI |
XDOKYRNMFWRCOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2=C(C=CC=C2O1)C=C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14315345.png)


![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)



![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)

![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

